molecular formula C16H16O2 B596407 2-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 1225598-10-6

2-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No. B596407
CAS RN: 1225598-10-6
M. Wt: 240.302
InChI Key: OOHTVAZDYJTVRC-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about the natural occurrence of the compound and its uses .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reaction, and the conditions under which the reaction is carried out .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products formed from these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .

Scientific Research Applications

Chemical Synthesis

This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical . It is often used as a building block in organic synthesis .

Protodeboronation

The compound has been used in the protodeboronation of pinacol boronic esters, a process that is part of the formal anti-Markovnikov hydromethylation of alkenes .

Antibacterial Activity

Some derivatives of this compound have shown potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . For example, compounds 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e), 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g), and 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .

Imidazole Synthesis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Pharmaceutical Applications

The compound and its derivatives have potential applications in the pharmaceutical industry. They are used in the synthesis of various drugs and therapeutic agents .

Agrochemical Applications

Similar to pharmaceutical applications, this compound and its derivatives can be used in the synthesis of various agrochemicals .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is particularly relevant for compounds used as drugs or pesticides .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-[4-(3,5-dimethylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-7-12(2)9-15(8-11)14-5-3-13(4-6-14)10-16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHTVAZDYJTVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716593
Record name (3',5'-Dimethyl[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1225598-10-6
Record name (3',5'-Dimethyl[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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